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Compound of Interest

Compound Name: Methyl 3-chloropropionate

Cat. No.: B1361392

This guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-
chloropropionate (CAS No. 6001-87-2), a significant compound in organic synthesis.[1] The
document is intended for researchers and professionals in the fields of chemistry and drug
development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring
such data.

Molecular Structure and Properties:

e Molecular Formula: C4aH-ClO2[2][3]

e Molecular Weight: 122.55 g/mol [2][3]

o |[UPAC Name: methyl 3-chloropropanoate[4][5]

e Structure:

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for Methyl 3-
chloropropionate, providing a clear reference for compound identification and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1361392?utm_src=pdf-interest
https://www.benchchem.com/product/b1361392?utm_src=pdf-body
https://www.benchchem.com/product/b1361392?utm_src=pdf-body
https://www.chembk.com/en/chem/Methyl%203-chloropropanoate
https://webbook.nist.gov/cgi/inchi?ID=C6001872&Mask=200
https://www.biosynth.com/p/GAA00187/6001-87-2-methyl-3-chloropropionate
https://webbook.nist.gov/cgi/inchi?ID=C6001872&Mask=200
https://www.biosynth.com/p/GAA00187/6001-87-2-methyl-3-chloropropionate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-chloropropionate
https://www.smolecule.com/products/s793627
https://www.benchchem.com/product/b1361392?utm_src=pdf-body
https://www.benchchem.com/product/b1361392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data Solvent: CDCls

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.75 Triplet (t) 2H CI-CHa-
~2.85 Triplet (t) 2H -CHz2-C=0
~3.70 Singlet (s) 3H O-CHs

Note: Predicted values based on typical chemical shifts and splitting patterns for the structure.

Actual values may vary slightly. In the *H NMR spectrum, distinct signals correspond to the

methyl ester protons and the two methylene groups.[6]

Table 2: 13C NMR Spectroscopic Data Solvent: CDClIs

Chemical Shift (6) ppm

Assignment

170.5 C=0 (Ester Carbonyl)
52.0 O-CHs (Methoxy Carbon)
39.0 -CH2-C=0
38.5 CI-CH2-
Source: Data adapted from SpectraBase.[7]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Functional Group

Frequency (cm~?) Intensity Assignment

~2950 Medium C-H Stretch (Alkyl)

~1740 Strong C=0 Stretch (Ester)
~1200 Strong C-O Stretch (Ester)

~750 Medium C-CI Stretch (Alkyl Halide)

Note: These are characteristic frequency ranges. The exact peak positions can vary.

Mass Spectrometry (MS)

Table 4: Major Fragments in Electron lonization (El) Mass Spectrum

m/z (Mass-to-Charge . . Assignment (Proposed
. Relative Intensity (%)
Ratio) Fragment)
[M]* (Molecular ion, showing
122/124 5/1.6 _
35CIf37Cl isotope pattern)
87 100 M - CI*
63/65 35/11 [CH2CH2CI*
59 55 [COOCHs]*
49 30 [CH2CI]*

Source: Data compiled from the NIST WebBook.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

This protocol describes the standard procedure for preparing and analyzing a liquid sample
using a high-resolution NMR spectrometer.
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e Sample Preparation:

o Accurately weigh the sample. For *H NMR, 1-10 mg is generally sufficient.[8][9] For the
less sensitive 13C NMR, a higher quantity of 5-50 mg is recommended.[8][10]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.[8][10] The solvent should not have signals that
overlap with the analyte peaks.[10]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[10]
e Sample Filtration and Transfer:

o To remove any particulate matter that could degrade spectral resolution, filter the solution.
[8] This is typically done by passing the solution through a Pasteur pipette plugged with a
small amount of glass wool directly into a 5 mm NMR tube.[8]

o The final volume in the NMR tube should result in a column height of about 4-5 cm.[8][11]
e Instrumental Analysis:

o Wipe the outside of the NMR tube to remove any contaminants before inserting it into the
spectrometer's spinner turbine.[10]

o Insert the sample into the NMR magnet.

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.[10]

o Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp,
symmetrical peaks.[10]

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., *H or 13C).[10]

o Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse
sequence, relaxation delay) and acquire the spectrum.[10]
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o Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate
the frequency-domain NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)

For pure liquid samples like Methyl 3-chloropropionate, the "neat” film method is
straightforward and common.[12]

o Sample Preparation (Salt Plate Method):
o Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.[13]

o Using a Pasteur pipette, place one or two drops of the liquid sample onto the center of one
plate.[12][13]

o Carefully place the second plate on top, spreading the liquid into a thin, even film between
the plates.[13] Avoid introducing air bubbles.

o Sample Preparation (ATR Method):

o Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample
preparation.[14]

o Simply place a single drop of the liquid sample directly onto the surface of the ATR crystal.
[14]

e Instrumental Analysis:

o Place the prepared sample holder (salt plate sandwich or ATR unit) into the sample
compartment of the FTIR spectrometer.

o Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract
atmospheric and instrumental interferences.[15]

o Acquire the spectrum of the sample.

o After analysis, thoroughly clean the salt plates with a dry solvent (like acetone) or the ATR
crystal and return them to storage.[12][13]
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Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing
liquid samples.[16]

e Sample Preparation:

o Solubilization: Dissolve a small amount of the sample in a solvent compatible with the
mobile phase (e.g., a mixture of acetonitrile and water).[17]

o Dilution: Dilute the sample to an appropriate concentration to avoid detector saturation.

o Filtration: Filter the sample through a syringe filter (e.g., 0.22 um) to remove any
particulates that could clog the LC system.

¢ Instrumental Analysis:

o Chromatography: Inject the prepared sample into the LC system. The sample is passed
through a chromatographic column (e.g., C18 reverse-phase) which separates the analyte
from any impurities. A typical mobile phase might consist of a gradient of water and
acetonitrile with a small amount of formic acid to aid ionization.[18]

o lonization: As the compound elutes from the column, it enters the mass spectrometer's ion
source. Electrospray ionization (ESI) is commonly used for polar organic molecules.[16]

o Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,
time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z)
ratio.[16]

o Detection: The detector records the abundance of ions at each m/z value, generating a
mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a
chemical compound using multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow from sample preparation to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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